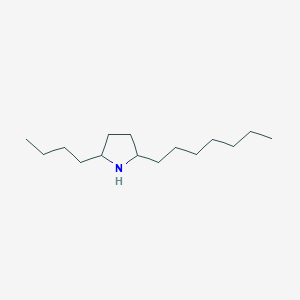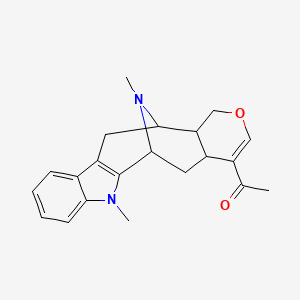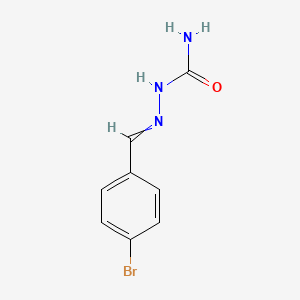
二丁酸甘油酯
概述
科学研究应用
Dibutyrin has a wide range of scientific research applications in various fields:
Chemistry:
- Dibutyrin is used as a precursor in the synthesis of other chemical compounds.
- It is used in the study of esterification and hydrolysis reactions.
Biology:
- Dibutyrin is used in studies involving lipid metabolism and digestion.
- It serves as a model compound for studying the enzymatic hydrolysis of triglycerides.
Medicine:
- Dibutyrin is investigated for its potential therapeutic effects in various medical conditions.
- It is used in the formulation of drug delivery systems.
Industry:
- Dibutyrin is used as an additive in food and cosmetic products.
- It is employed in the production of biodegradable polymers.
安全和危害
Dibutyrin is classified as having acute toxicity, oral (Category 4), H302 . In case of ingestion of large amounts, nausea and vomiting may occur . If inhaled, move the victim into fresh air . If it comes into contact with the skin, normal washing of the skin is considered sufficient . If it comes into contact with the eyes, rinse thoroughly with water .
作用机制
Target of Action
Dibutyrin is a member of the class of compounds known as 1,2-diacylglycerols . It’s a dibutyrin resulting from the formal condensation of any two of the hydroxy groups of glycerol with the carboxy groups of two molecules of butanoic acid . .
Mode of Action
It is known that dibutyrin is a prodrug of butyrate . Butyrate is a small polar compound able to produce terminal differentiation and apoptosis in a variety of in vitro models at levels above 50–100 μM .
Biochemical Pathways
Considering that dibutyrin is a prodrug of butyrate , it might be involved in the same pathways as butyrate. Butyrate has been shown to cause differentiation and/or growth arrest in various in vitro models . This differentiating ability is felt to be primarily a result of gene reactivation due to inhibition of histone deacetylase, resulting in induction of the cyclin-dependent kinase inhibitor p27 and consequent downstream effects on Rb phosphorylation .
Result of Action
It is known that butyrate, for which dibutyrin is a prodrug, can cause terminal differentiation and apoptosis in a variety of in vitro models .
Action Environment
It is known that the efficacy of butyrate, for which dibutyrin is a prodrug, requires continuous exposure .
生化分析
Biochemical Properties
Dibutyrin plays a significant role in biochemical reactions, particularly in lipid metabolism. It is hydrolyzed by lipases, enzymes that catalyze the breakdown of lipids. One such enzyme is the lipase from Thermomyces lanuginosus, which hydrolyzes dibutyrin into monobutyrin and free fatty acids . Dibutyrin also interacts with sterol esterases, which act on esters of sterols and fatty acids . These interactions are crucial for understanding the metabolic pathways involving dibutyrin.
Cellular Effects
Dibutyrin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of lipases and esterases, which in turn modulate lipid metabolism within cells . The hydrolysis of dibutyrin by these enzymes releases free fatty acids, which can be utilized in energy production and other metabolic processes.
Molecular Mechanism
At the molecular level, dibutyrin exerts its effects through binding interactions with lipases and esterases. The hydrolysis of dibutyrin by these enzymes involves the cleavage of ester bonds, resulting in the release of monobutyrin and free fatty acids . This process is essential for the regulation of lipid metabolism and energy production within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibutyrin can change over time due to its stability and degradation. Dibutyrin is relatively stable at temperatures below 35°C and within a pH range of 6.5 to 9.5 . Long-term studies have shown that dibutyrin can influence cellular function by modulating lipid metabolism and energy production over extended periods.
Dosage Effects in Animal Models
The effects of dibutyrin vary with different dosages in animal models. At lower doses, dibutyrin can enhance lipid metabolism and energy production. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing metabolic imbalances . These threshold effects are crucial for determining the safe and effective use of dibutyrin in research and industrial applications.
Metabolic Pathways
Dibutyrin is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of dibutyrin into monobutyrin and free fatty acids . These metabolic pathways are essential for maintaining cellular energy balance and regulating lipid levels within cells.
Transport and Distribution
Within cells and tissues, dibutyrin is transported and distributed by various transporters and binding proteins. These molecules facilitate the movement of dibutyrin to specific cellular compartments where it can be metabolized . The localization and accumulation of dibutyrin within cells are critical for its function in lipid metabolism and energy production.
Subcellular Localization
Dibutyrin is localized in specific subcellular compartments, such as lipid droplets and membranes. This localization is directed by targeting signals and post-translational modifications that ensure dibutyrin reaches the appropriate cellular sites for its activity . The subcellular localization of dibutyrin is essential for its role in lipid metabolism and cellular energy regulation.
准备方法
Synthetic Routes and Reaction Conditions: Dibutyrin can be synthesized through the esterification of glycerol with butanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, dibutyrin is produced by the selective hydrolysis of tributyrin using immobilized lipases. The process involves the use of specific and selective hydrolysis to achieve high yields of dibutyrin. The addition of cosolvents improves the solubility of the substrate, thus enhancing the accumulation of dibutyrin .
化学反应分析
Types of Reactions: Dibutyrin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions:
Hydrolysis: Dibutyrin can be hydrolyzed to glycerol and butanoic acid using water and an acid or base catalyst.
Oxidation: Dibutyrin can be oxidized to form butyric acid and other oxidation products using oxidizing agents such as potassium permanganate.
Esterification: Dibutyrin can be esterified with other acids to form different esters using acid catalysts under reflux conditions.
Major Products Formed:
- Hydrolysis of dibutyrin yields glycerol and butanoic acid.
- Oxidation of dibutyrin produces butyric acid and other oxidation products.
- Esterification of dibutyrin results in the formation of various esters depending on the acid used.
相似化合物的比较
Tributyrin: A triglyceride formed by the esterification of glycerol with three molecules of butanoic acid.
Monobutyrin: A monoglyceride formed by the esterification of glycerol with one molecule of butanoic acid.
Uniqueness of Dibutyrin: Dibutyrin is unique in its structure as a diglyceride, which allows it to participate in specific biochemical reactions that are distinct from those of monoglycerides and triglycerides. Its selective hydrolysis and esterification properties make it valuable in various scientific and industrial applications .
属性
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFWZJNPVZRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030979 | |
| Record name | 1,3-Dibutyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17364-00-0, 32648-01-4 | |
| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) dibutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyrylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032648014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, diester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibutyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyric acid, diester with propane-1,2,3-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
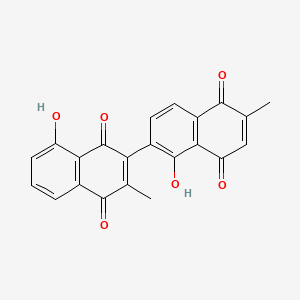
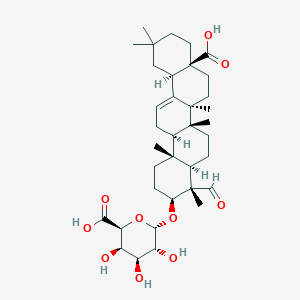
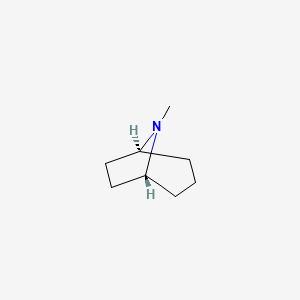
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)

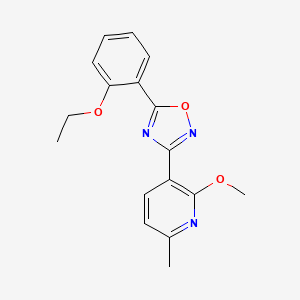
![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)

